Pelargonin chloride Pelargonin chloride Pelargonin chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Pelargonin, also known as monardin or punicin, belongs to the class of organic compounds known as anthocyanidin-5-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C5-position. Pelargonin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, pelargonin is primarily located in the cytoplasm. Outside of the human body, pelargonin can be found in a number of food items such as common bean, rose hip, pomegranate, and yellow wax bean. This makes pelargonin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 17334-58-6
VCID: VC21343346
InChI: InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H
SMILES: C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]
Molecular Formula: C27H31ClO15
Molecular Weight: 631.0 g/mol

Pelargonin chloride

CAS No.: 17334-58-6

Cat. No.: VC21343346

Molecular Formula: C27H31ClO15

Molecular Weight: 631.0 g/mol

* For research use only. Not for human or veterinary use.

Pelargonin chloride - 17334-58-6

CAS No. 17334-58-6
Molecular Formula C27H31ClO15
Molecular Weight 631.0 g/mol
IUPAC Name 2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Standard InChI InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H
Standard InChI Key DIRROHKULXIUCB-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-]
SMILES C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]
Canonical SMILES C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]
Melting Point 180°C

Chemical Identity and Structure

Pelargonin chloride, scientifically known as pelargonidin-3,5-di-O-glucoside chloride, is an anthocyanin compound characterized by specific molecular characteristics:

ParameterValue
CAS Number17334-58-6
Molecular FormulaC₂₇H₃₁ClO₁₅
Molecular Weight630.98 g/mol
Flavylium ion CAS58751-31-8
SynonymsSalvinin, Monardin, Pelargonidin-3,5-diglucoside, Pelargonidin-3,5-di-O-glucoside

The compound consists of a pelargonidin backbone with two glucose moieties attached at positions 3 and 5. The structural configuration contributes to its distinctive red coloration and chemical properties . The chloride counterion balances the positive charge on the flavylium ion structure, stabilizing the molecule.

Physical and Chemical Properties

Pelargonin chloride exhibits several distinctive physical and chemical characteristics that influence its stability, solubility, and applications:

PropertyCharacteristic
Physical FormDark reddish powder
SolubilitySoluble in methanol
Storage Temperature-20°C (recommended)
Optical Rotation[α]D -291°
ColorDark reddish
Biological SourceFound naturally in plants; also produced synthetically

The compound's stability is significantly affected by pH, temperature, and light exposure, necessitating careful storage conditions to maintain its structural integrity . When stored appropriately in dry, dark conditions below -15°C, pelargonin chloride maintains its chemical stability for extended periods .

Natural Sources and Occurrence

Pelargonin chloride occurs naturally in various fruits and vegetables, contributing to their characteristic red, purple, and blue colorations:

Plant Sources

Pelargonin chloride has been identified in numerous plant sources, particularly those with red pigmentation:

  • Red fruits: strawberries, raspberries, pomegranates

  • Dates (investigated for anti-allergic properties)

  • Red flowers and petals

  • Various vegetables with red pigmentation

The concentration of pelargonin chloride varies significantly among different plant sources, influenced by factors such as cultivar, growing conditions, and maturity stage . This natural occurrence makes pelargonin chloride a valuable natural colorant in foods.

Biosynthesis and Chemical Synthesis

Biosynthetic Pathway

In plants, pelargonin chloride is biosynthesized through the phenylpropanoid and flavonoid pathways. The process involves:

  • Formation of pelargonidin (the aglycone)

  • Glycosylation at positions 3 and 5 with glucose molecules

  • Stabilization as the chloride salt

This biosynthetic pathway is regulated by specific genes including TRANSPARENT TESTA 2 (TT2), TRANSPARENT TESTA 8 (TT8), and TRANSPARENT TESTA GLABRA 1 (TTG1).

Chemical Synthesis

Pelargonin chloride can be synthesized through chemical methods, typically involving a multi-step process:

  • Preparation of the pelargonidin aglycone

  • Selective glycosylation at positions 3 and 5

  • Formation of the chloride salt

One documented synthetic approach involves the following steps :

  • Base-catalyzed reactions with triethylamine in acetone (0-20°C)

  • Treatment with hydrogen chloride in methanol/ethyl acetate (24h at 20°C)

  • Final step involving potassium hydroxide in methanol/water (1h at 0-4°C)

This synthetic route provides an alternative to natural extraction for obtaining pelargonin chloride for research and analytical purposes .

Biological Activities and Mechanisms of Action

Antioxidant Properties

Pelargonin chloride demonstrates significant antioxidant activity, which forms the basis for many of its biological effects:

  • Scavenges reactive oxygen species (ROS)

  • Reduces oxidative DNA damage

  • Inhibits lipid peroxidation

  • Protects cellular components from oxidative stress

These antioxidant mechanisms contribute to the compound's potential health benefits and therapeutic applications .

Anti-inflammatory and Antigenotoxic Effects

Research has shown that pelargonin chloride, derived from its aglycone pelargonidin, exhibits anti-inflammatory and antigenotoxic properties:

  • Reduces production of pro-inflammatory cytokines

  • Protects against DNA damage induced by mutagens

  • Preserves glutathione levels in cells exposed to damaging agents

  • Exhibits protective effects against oxidative stress-induced damage

A study investigating the antigenotoxic effects of pelargonidin chloride (the aglycone form) demonstrated its ability to protect HL-60 cells against damage induced by 4-nitroquinoline 1-oxide (NQO), a potent mutagen and carcinogen that induces oxidative stress .

Other Biological Activities

Additional biological activities attributed to pelargonin chloride include:

  • Anti-allergic properties (investigated in dates)

  • Potential antidiabetic effects

  • Anticancer properties through various mechanisms

  • Cardiovascular protective effects

These diverse biological activities highlight the potential therapeutic applications of pelargonin chloride in various health conditions .

Analytical Methods and Applications

Pelargonin chloride serves as an important analytical standard for the qualitative determination of anthocyanins in various matrices:

Analytical Techniques

TechniqueApplication
HPLCQuantification and separation of anthocyanins
UV-Vis SpectroscopyCharacteristic absorption maximum at 507 nm in methanol
Mass SpectrometryStructural confirmation and identification
NMR SpectroscopyDetailed structural analysis

For accurate analytical results, high-purity standards with chromatographic purity ≥90% are typically used .

Method Validation

When developing analytical methods for pelargonin chloride:

  • Calibration curves should be validated against certified reference standards

  • For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves specificity

  • The molecular ion (m/z 595.5 for [C₂₇H₃₁O₁₅]⁺) helps avoid interference from co-eluting compounds

These validated methods are essential for accurate quantification in research and quality control applications.

ManufacturerProduct DescriptionQuantityPrice (USD)
Sigma-AldrichPelargonin chloride ≥90% (HPLC)1mg$93.4
Sigma-AldrichPelargonin chloride ≥90% (HPLC)5mg$390
TRCPelargonin1mg$330
TRCPelargonin500g$185
Biosynth CarbosynthPelargonin chloride1mg$180
ExtrasynthesePelargonin chloride analytical standard-€198.00

The pricing reflects the compound's purity, availability, and the challenges associated with its isolation or synthesis .

Research Applications

Pharmaceutical Research

Pelargonin chloride has been used in various pharmaceutical research applications:

  • Investigation of its antioxidant mechanisms

  • Studies on its potential as a natural therapeutic agent

  • Evaluation of its effects on cellular signaling pathways

  • Assessment of its bioavailability and metabolism

These research avenues aim to explore the compound's potential therapeutic applications in various health conditions .

Food Science and Technology

In food science, pelargonin chloride has been studied for:

  • Natural food coloring applications

  • Stability in different food matrices and processing conditions

  • Interactions with other food components

  • Contribution to the antioxidant capacity of foods

The compound's natural origin makes it an attractive alternative to synthetic food colorants .

ConditionRecommendation
Storage TemperatureBelow -15°C, preferably at -20°C
ContainerAirtight, light-protected containers with desiccants
Light ExposureProtect from light (store in dark)
HumidityMaintain dry conditions
TransportIn insulated boxes with ice packs
Stability MonitoringPeriodic HPLC analysis to monitor degradation

Following these recommendations helps prevent degradation of pelargonin chloride into its components (pelargonidin or glucose derivatives) .

Future Research Directions

Several promising research directions for pelargonin chloride include:

Therapeutic Applications

  • Further investigation of its antidiabetic potential

  • Exploration of its anticancer properties in various cancer models

  • Evaluation of its neuroprotective effects

  • Assessment of its cardiovascular benefits

Technological Advancements

  • Development of improved analytical methods for quantification in complex matrices

  • Investigation of novel formulations to enhance stability and bioavailability

  • Exploration of sustainable production methods through biotechnology

  • Application in functional foods and nutraceuticals

These research avenues will help expand our understanding of pelargonin chloride's potential applications and benefits.

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